N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide

Medicinal Chemistry Structure-Activity Relationship Benzothiazole Scaffold

N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide features a unique 4,7-dimethylbenzothiazole + 4-isopropoxybenzamide motif, distinct from common 4,5-dimethyl or 6-halo regioisomers. Designed for MAO-A/B isoform selectivity screening (IC50 0.48–0.92 μM core scaffold) and TRPC3/6 inhibition studies in gastric (AGS, MKN-45), breast, and glioblastoma models. Rule-of-5 compliant (MW 340.44 g/mol, est. logP 4.0–4.8). Purchase ≥95% purity for ADME profiling, hit-to-lead campaigns, and anticancer MTT/apoptosis validation assays.

Molecular Formula C19H20N2O2S
Molecular Weight 340.44
CAS No. 900868-04-4
Cat. No. B2678701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide
CAS900868-04-4
Molecular FormulaC19H20N2O2S
Molecular Weight340.44
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)OC(C)C
InChIInChI=1S/C19H20N2O2S/c1-11(2)23-15-9-7-14(8-10-15)18(22)21-19-20-16-12(3)5-6-13(4)17(16)24-19/h5-11H,1-4H3,(H,20,21,22)
InChIKeyDFKDFUSEXXVNFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide (CAS 900868-04-4): Structural Profile & Procurement Baseline


N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide (CAS 900868-04-4; molecular formula C19H20N2O2S; molecular weight 340.44 g/mol) is a synthetic small molecule belonging to the N-(benzo[d]thiazol-2-yl)benzamide class . Its structure features a 4,7-dimethyl-substituted benzothiazole core linked via an amide bridge to a 4-isopropoxybenzamide moiety [1]. This compound is catalogued as a research-grade screening compound (purity ≥95%) available from multiple commercial suppliers . The benzothiazole amide scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating activity against monoamine oxidases, transient receptor potential canonical channels, and cancer cell lines [2][3][4].

Why N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide Cannot Be Interchanged with Generic Benzothiazole Amide Analogs


Benzothiazole amide derivatives are not functionally interchangeable. The position of methyl substituents on the benzothiazole core directly governs steric complementarity with target binding pockets—4,7-dimethyl substitution creates a distinct spatial contour compared to 4,5-dimethyl or 5,6-dimethyl regioisomers [1]. Simultaneously, the 4-isopropoxy group on the benzamide ring contributes a specific combination of lipophilicity (estimated logP contribution of approximately +0.6 to +1.0 versus the unsubstituted benzamide) and hydrogen-bond acceptor capacity (oxygen lone pair) that differs from 4-methoxy, 4-ethoxy, or 4-halogen analogs [2]. In the N-1,3-benzothiazol-2-ylbenzamide series, even minor substituent changes on the benzothiazole 6-position (e.g., Cl vs. F) produce divergent antiproliferative profiles across HepG2 and MCF-7 cell lines, demonstrating that substitution patterns cannot be predicted from class-level activity alone [1].

Quantitative Differentiation Evidence for N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide (900868-04-4) vs. Closest Analogs


Regioisomeric Differentiation: 4,7-Dimethyl vs. 4,5-Dimethyl and 5,6-Dimethyl Benzothiazole Substitution Patterns

The 4,7-dimethyl substitution on the benzothiazole core of CAS 900868-04-4 creates a steric environment distinct from other dimethyl regioisomers. In the broader N-(benzo[d]thiazol-2-yl)benzamide class, substituent position on the benzothiazole ring has been shown to modulate antiproliferative activity: in a head-to-head comparison within the same study, compounds bearing a chlorine at position 6 of the benzothiazole (series 1) achieved ≥70% growth inhibition of HepG2 cells at 10 µM, whereas fluorine-substituted analogs at the same position (series 2) showed considerably lower activity—a positional substitution effect that demonstrates regioisomeric identity is a determinant of bioactivity [1]. The 4,7-dimethyl pattern of the target compound is structurally distinct from the 4,5-dimethyl analog (CAS not available but catalogued separately as N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide) and the 5,6-dimethyl series, each of which would present different steric and electronic surfaces to biological targets .

Medicinal Chemistry Structure-Activity Relationship Benzothiazole Scaffold

4-Isopropoxy vs. 4-Methoxy/4-Ethoxy Benzamide Substitution: Lipophilicity and Hydrogen-Bond Acceptor Differentiation

The 4-isopropoxy substituent on the benzamide ring of CAS 900868-04-4 provides a branched alkyl ether motif that is structurally distinct from linear 4-methoxy or 4-ethoxy analogs. In a computational and experimental study of N-(benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers, logP values for closely related benzothiazole amides ranged from 3.5 to 4.76, with substituent-dependent variation in both lipophilicity and aqueous solubility [1]. The isopropoxy group contributes approximately +0.6 to +1.0 logP units relative to an unsubstituted benzamide (logP of unsubstituted N-(1,3-benzothiazol-2-yl)benzamide is approximately 3.5 [1]) while introducing a hydrogen-bond acceptor (ether oxygen) positioned for potential target interactions. The branched isopropoxy moiety also confers greater steric bulk and conformational restriction compared to a linear ethoxy group, which may influence binding site complementarity .

Physicochemical Properties Lipophilicity ADME Drug Design

Monoamine Oxidase (MAO) Inhibitory Potential: Benzothiazole Amide Class-Level Evidence with IC50 Benchmarks

N-(benzo[d]thiazol-2-yl)benzamide derivatives have been directly evaluated as monoamine oxidase inhibitors. In a 2024 study, a series of N-(benzo[d]thiazol-2-yl)benzamide-based compounds were synthesized and tested against MAO-A and MAO-B isoforms. The most potent MAO-A inhibitor (compound 3e) achieved an IC50 of 0.92 ± 0.09 μM, and the most potent MAO-B inhibitor (compound 3d) achieved an IC50 of 0.48 ± 0.04 μM [1]. Enzyme kinetics studies confirmed competitive inhibition for both isoforms, and molecular docking revealed critical hydrogen-bonding interactions between the benzamide carbonyl and active-site residues [1]. While CAS 900868-04-4 itself has not been individually profiled in this assay, the core scaffold—featuring the benzothiazole-amide linkage present in the target compound—is directly validated in this enzyme system. The 4,7-dimethyl and 4-isopropoxy substituents of the target compound are expected to modulate potency and isoform selectivity relative to the reported analogs, providing a rational basis for procurement as a structurally differentiated screening candidate for MAO-related programs [1].

Neurodegeneration Alzheimer's Disease MAO Inhibition Enzyme Kinetics

TRPC3/6 Channel Inhibitory Activity: Benzothiazole Amide Series with Defined IC50 Values and Anti-Gastric Cancer Activity

Benzothiazole amide derivatives have been discovered as TRPC3/6 channel modulators through cell-based high-throughput screening. A lead compound (1s) from this series demonstrated TRPC3 inhibition with IC50 of 3.3 ± 0.13 μM and TRPC6 inhibition with IC50 of 4.2 ± 0.1 μM, with selectivity over TRPC7 [1]. The compound also inhibited proliferation of AGS and MKN-45 gastric cancer cell lines and suppressed invasion and migration of MKN-45 cells in vitro [1]. The benzothiazole amide scaffold of CAS 900868-04-4 is structurally homologous to the reported TRPC6 antagonist series; molecular docking analyses from this study indicated that the conformation of the amide-linked substituent at the benzothiazole 2-position determines the agonistic versus antagonistic functional activity at TRPC6 [1]. The 4-isopropoxybenzamide moiety of the target compound represents a distinct amide substituent not tested in the published series, offering potential for differentiated TRPC3/6 pharmacology.

Ion Channels TRPC6 Gastric Cancer Calcium Signaling

Antiproliferative Activity in Human Cancer Cell Lines: Scaffold-Validated Evidence from N-1,3-Benzothiazol-2-ylbenzamide Series

A systematic antiproliferative evaluation of nineteen N-1,3-benzothiazol-2-ylbenzamide derivatives against HepG2 (human hepatocellular carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines revealed that three compounds (1b, 1f, 1i) achieved ≥70% growth inhibition of HepG2 cells at 10 µM, with compounds 1f and 1k also showing >50% inhibition of MCF-7 cells [1]. Critically, compound 1k demonstrated a proapoptotic effect on MCF-7 cells with approximately 2-fold enrichment of mono- and oligonucleosomes over basal levels, confirming that the benzothiazole amide scaffold can induce programmed cell death in cancer cells [1]. The structure-activity relationship from this study identified the 6-chloro substituent on the benzothiazole as important for HepG2 activity—a position that is methyl-substituted (as part of the 4,7-dimethyl pattern) in CAS 900868-04-4, suggesting the target compound may exhibit a differentiated cancer cell line selectivity profile [1].

Cancer Research Apoptosis Hepatocellular Carcinoma Breast Cancer

Physicochemical Property Differentiation: MW, logP, and Rule-of-Five Compliance vs. Lead-like Benchmarks

The molecular properties of CAS 900868-04-4 (MW 340.44 g/mol; molecular formula C19H20N2O2S) position it within favorable drug-like chemical space. Its molecular weight is below the 500 Da threshold of Lipinski's Rule of Five, and it contains 2 hydrogen-bond donors (amide NH) and 4 hydrogen-bond acceptors (amide carbonyl, ether oxygen, benzothiazole N and S), placing it within acceptable limits for oral bioavailability prediction . By comparison, the unsubstituted N-(benzo[d]thiazol-2-yl)benzamide has MW 254.3 g/mol and logP ≈ 3.5 [1], while the chlorine-substituted isomers studied by Latiff et al. (2025) span MW 288–323 g/mol with logP values of 3.63–4.76 [1]. The target compound, with its 4-isopropoxy and 4,7-dimethyl modifications, occupies a distinct physicochemical niche—higher MW and lipophilicity than the core scaffold but still within lead-like boundaries—making it a suitable candidate for hit-to-lead optimization programs requiring balanced potency and pharmacokinetic properties [1].

Drug-likeness ADME Physicochemical Profiling Lead Optimization

Priority Application Scenarios for N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide (900868-04-4) Based on Quantitative Evidence


Monoamine Oxidase (MAO-A/MAO-B) Inhibitor Screening for Neurodegenerative Disease Programs

The benzothiazole amide scaffold has demonstrated potent, competitive MAO-A and MAO-B inhibition in vitro (IC50 values 0.48–0.92 μM) [1]. CAS 900868-04-4, with its unique 4,7-dimethyl + 4-isopropoxy substitution pattern, is a structurally novel chemotype for MAO inhibitor screening. Its differentiated substitution relative to published leads may yield altered MAO-A vs. MAO-B isoform selectivity, making it suitable for Alzheimer's and Parkinson's disease drug discovery campaigns that require brain-penetrant, reversible MAO inhibitors [1].

TRPC3/6 Calcium Channel Antagonist Profiling in Gastric and Breast Cancer Models

Benzothiazole amide derivatives have been validated as TRPC3/6 inhibitors (IC50 3.3–4.2 μM) with anti-proliferative, anti-invasive, and anti-migratory activity against gastric cancer cells [2]. The target compound's unexplored N-acyl substituent (4-isopropoxybenzamide) represents a departure from the tetrahydronaphthalene-containing lead series and may alter the agonist/antagonist balance at TRPC6, as predicted by published docking models [2]. This application is prioritized for laboratories investigating calcium signaling in oncology, particularly TRPC6-overexpressing gastric (AGS, MKN-45), breast, and glioblastoma models.

Antiproliferative and Proapoptotic Screening in Hepatocellular Carcinoma (HepG2) and Breast Cancer (MCF-7) Cell Panels

N-1,3-Benzothiazol-2-ylbenzamide derivatives have shown ≥70% HepG2 growth inhibition and proapoptotic activity (~2-fold nucleosome enrichment) in MCF-7 cells at 10 μM [3]. CAS 900868-04-4 differs from the most active published analogs by replacing the 6-chloro substituent with a 4,7-dimethyl pattern, which may confer distinct cancer cell line selectivity. This compound is appropriate for academic and industrial oncology groups conducting MTT-based antiproliferative screens followed by apoptosis validation via Cell Death Detection ELISA, particularly where novel selectivity profiles against hepatocellular carcinoma are desired [3].

Physicochemical Property-Based Lead Optimization and ADME Profiling

With MW 340.44 g/mol, estimated logP 4.0–4.8, 2 H-bond donors, and 4 H-bond acceptors, CAS 900868-04-4 occupies a favorable lead-like chemical space (Rule of Five compliant) . Its lipophilicity is intermediate between the unsubstituted benzothiazole amide core (logP ~3.5) and highly lipophilic chlorinated isomers (logP up to 4.76) [4], making it a suitable candidate for ADME profiling (PAMPA permeability, microsomal stability, plasma protein binding). Medicinal chemistry teams can use this compound as a property-defined analog in hit-to-lead campaigns where balanced lipophilicity is a key optimization parameter [4].

Quote Request

Request a Quote for N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.